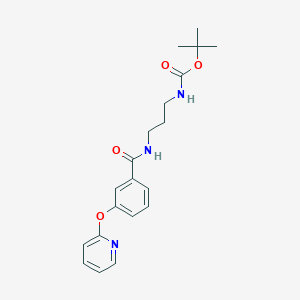

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate

Description

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate is a carbamate derivative featuring a pyridin-2-yloxy-substituted benzamide group linked via a propyl chain to a tert-butyl carbamate moiety. This structure combines aromatic, amide, and carbamate functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyl carbamate (Boc) group acts as a protective group for amines, enabling selective deprotection during multi-step syntheses . The pyridinyloxy-benzamido moiety may contribute to biological activity, such as kinase inhibition or receptor binding, akin to compounds like Rivaroxaban intermediates or Raf inhibitors .

Properties

IUPAC Name |

tert-butyl N-[3-[(3-pyridin-2-yloxybenzoyl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMSNBACBEBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate typically involves multiple steps. One common synthetic route includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

Core Reaction Pathway

The compound is synthesized via a three-step process:

-

Formation of 3-(pyridin-2-yloxy)benzoic acid through nucleophilic aromatic substitution (NAS) between 3-hydroxybenzoic acid and 2-chloropyridine under basic conditions .

-

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

-

Amide coupling with tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0) under inert conditions .

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 6 h | 72% | |

| 2 | EDCI, HOBt, DCM, RT, 16 h | 85% | |

| 3 | TEA, THF, RT, overnight | 77% |

Alkylation at the Propyl Chain

The Boc-protected amine can undergo alkylation with electrophiles (e.g., bromoacetate) under mildly basic conditions (K₂CO₃, DMF, 70°C) :

Table 2: Alkylation Examples

| Electrophile (R-X) | Product | Yield | Source |

|---|---|---|---|

| Ethyl bromoacetate | Ethyl 3-(Boc-amino)propylacetate | 68% | |

| Allyl bromide | Allyl 3-(Boc-amino)propylcarbamate | 53% |

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., TFA in DCM) to yield the free amine :

Hydrolysis

The benzamide bond is stable under neutral conditions but hydrolyzes in strong acids (HCl, 6 M, reflux) or bases (NaOH, 2 M, 60°C) :

Suzuki-Miyaura Cross-Coupling

The pyridinyloxy group enables palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) :

Stability and Side Reactions

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate typically involves the reaction of tert-butyl carbamate with the appropriate benzamido and pyridin-2-yloxy derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.

Key Steps in Synthesis:

- Formation of the Amide Bond: The reaction between tert-butyl carbamate and the benzamido derivative is crucial for the structure's integrity.

- Purification: The product is typically purified using column chromatography to achieve a high degree of purity.

Biological Activities

This compound has been investigated for several biological activities:

2.1. Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression.

2.2. Neuroprotective Effects

Research suggests that derivatives of this compound may possess neuroprotective properties, potentially acting as inhibitors of amyloid beta aggregation, which is implicated in Alzheimer's disease. This activity could stem from its ability to modulate cholinergic signaling pathways.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

3.1. Alzheimer’s Disease

The compound's ability to inhibit amyloid beta aggregation positions it as a candidate for further development in treating Alzheimer's disease. In vitro studies have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

3.2. Anti-inflammatory Activity

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exert beneficial effects in inflammatory diseases.

Case Study 1: Neuroprotective Mechanisms

A study observed the effects of a related compound on astrocyte cells exposed to amyloid beta peptides. The results indicated a reduction in cell death and oxidative stress markers, suggesting a protective role against neurodegeneration.

Case Study 2: Anticancer Activity

In another study, a series of similar carbamate derivatives were tested against different cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : The propyl carbamate backbone allows modular substitution, as seen in Raf inhibitors (alkyne linkers) and benzimidazolones (chloro substituents) .

- Safety Profiles: Analogues like tert-butyl N-[3-(4-aminophenyl)propyl]carbamate () highlight the need for rigorous safety evaluations, as aromatic amines can be mutagenic .

Biological Activity

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a tert-butyl group, a pyridin-2-yloxy moiety, and a benzamido propyl chain. The synthesis typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents such as EDCI and HOBt, yielding high purity products suitable for biological evaluation .

Neuroprotective Effects

Recent studies have highlighted the compound's potential neuroprotective properties. Specifically, it has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets in the treatment of Alzheimer's disease. In vitro studies demonstrated that the compound can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration. The protective effect was observed in astrocyte cultures exposed to Aβ1-42, where the compound reduced cell death by decreasing levels of TNF-α and free radicals .

Anti-inflammatory Activity

In addition to its neuroprotective effects, the compound exhibits anti-inflammatory properties. A series of related compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several derivatives of tert-butyl carbamate showed significant inhibition of inflammation compared to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% .

Case Studies and Research Findings

- In Vitro Studies : In an experimental setup, this compound was tested against Aβ-induced cytotoxicity in astrocytes. The results indicated a moderate protective effect against oxidative stress induced by Aβ1-42, with a noted decrease in inflammatory markers .

- In Vivo Studies : In vivo experiments involving scopolamine-induced memory impairment in rats showed that while the compound had some protective effects in vitro, its efficacy in vivo was limited compared to established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the brain .

Summary of Biological Activities

| Activity Type | Mechanism | Efficacy (In Vitro/In Vivo) |

|---|---|---|

| Neuroprotection | β-secretase & acetylcholinesterase inhibitor | Moderate protective effect against Aβ-induced toxicity |

| Anti-inflammatory | Inhibition of inflammatory mediators | Significant inhibition (39%-54%) compared to indomethacin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step procedures involving carbamate protection, amide coupling, and functional group modifications. For example, intermediates like tert-butyl carbamates are synthesized using Boc-protected amines reacted with activated carbonyl derivatives (e.g., 3-(pyridin-2-yloxy)benzoyl chloride). Purification often employs flash column chromatography with gradients of MeOH/CH₂Cl₂ (e.g., 3:97 ratio) to isolate products in moderate yields (56% reported in similar syntheses) . Purity optimization requires careful monitoring of reaction stoichiometry, temperature control, and post-synthesis purification techniques such as recrystallization or HPLC.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural validation. Key signals include:

- ¹H NMR : Protons adjacent to the carbamate group (e.g., tert-butyl at δ ~1.4 ppm), pyridinyl aromatic protons (δ ~6.8–8.5 ppm), and amide NH (δ ~6–8 ppm, broad).

- ¹³C NMR : Carbamate carbonyl (δ ~155–160 ppm), pyridinyl carbons (δ ~120–150 ppm), and tert-butyl quaternary carbon (δ ~28 ppm).

- Mass spectrometry (HRMS or LC-MS) should match the exact molecular mass (e.g., calculated for C₂₀H₂₈N₃O₄: 398.20 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light. Stability testing via TLC or HPLC over time is advised to detect decomposition .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step in the synthesis?

- Methodology : Low yields often arise from incomplete activation of the carboxylic acid or steric hindrance. Strategies include:

- Using coupling agents like HATU or EDCI/HOBt for efficient activation.

- Optimizing solvent polarity (e.g., DMF or DCM) to improve reactant solubility.

- Introducing microwave-assisted synthesis to enhance reaction kinetics .

- Monitor reaction progress via LC-MS to identify side products (e.g., unreacted starting material or oligomers).

Q. What strategies are effective for introducing boronic ester functional groups into derivatives of this compound for cross-coupling applications?

- Methodology : Incorporate boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura coupling. Key steps:

Synthesize halogenated intermediates (e.g., bromo- or iodo-substituted aryl groups).

React with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂).

Purify using silica gel chromatography (hexane/EtOAc gradients) .

- Advanced tip: Use computational modeling (DFT) to predict reactivity and regioselectivity of cross-coupling sites.

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology : Discrepancies may arise from polymorphic forms or solvent residues. Solutions include:

- Reproducing synthesis under strictly anhydrous conditions.

- Performing X-ray crystallography to confirm crystal packing.

- Cross-validating data with multiple analytical techniques (e.g., DSC for melting point, 2D NMR for stereochemical assignment) .

Q. What modifications to the carbamate or pyridinyloxy groups can enhance biological activity while maintaining solubility?

- Methodology :

- Carbamate modification : Replace tert-butyl with photolabile groups (e.g., nitrobenzyl) for controlled release in prodrug applications.

- Pyridinyloxy modification : Introduce electron-withdrawing groups (e.g., fluoro or nitro) to modulate π-π stacking interactions.

- Solubility optimization: Incorporate PEGylated spacers or tertiary amine groups to improve aqueous solubility without compromising permeability .

Data Contradictions and Validation

Q. How should researchers interpret conflicting data on the cytotoxicity of structurally similar carbamates?

- Methodology :

- Compare assay conditions (e.g., cell lines, incubation times, and concentrations).

- Validate using orthogonal assays (e.g., MTT, apoptosis markers, and live-cell imaging).

- Consider metabolite interference; for example, tert-butyl degradation products may skew results .

Analytical and Computational Tools

Q. Which computational methods are best suited for predicting the reactivity of this compound in nucleophilic environments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.